![molecular formula C16H14ClN5O B2870057 2-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1797085-82-5](/img/structure/B2870057.png)
2-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical reactivity .Scientific Research Applications
Chemical Structure and Properties
- The compound's chemical structure, particularly its imidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidine system, has been studied for its crystallographic properties. This includes examination of the planarity of the fused rings and the orientation of the chlorophenyl rings, providing insights into the molecule's physical characteristics and potential interactions (Hu, Zhu, & Chen, 2007).
Synthesis and Derivatives
- The compound serves as a basis for synthesizing various derivatives with potential applications in pharmaceuticals. For example, modifications to its side chain have been explored to create primary amines, which are then used to develop potential antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antimicrobial Applications
- Certain derivatives of this compound exhibit antimicrobial properties. For instance, modifications to its structure have been shown to produce compounds with antibacterial and antifungal capabilities, comparing favorably against traditional antibiotics (Ch, 2022).
DNA Interaction and Cellular Permeability
- The compound is related to Pyrrole-imidazole polyamides, a group of chemicals capable of binding specifically to DNA sequences. Research into these polyamides has delved into their cellular permeability, a factor crucial for their effectiveness in therapeutic applications (Liu & Kodadek, 2009).
Antitumor and Antioxidant Agents
- Research into derivatives of this compound has led to the development of potential antitumor and antioxidant agents. The synthesis of new fused and binary 1,3,4‐thiadiazoles, derived from similar chemical structures, highlights the compound's role in creating novel pharmaceuticals (Hamama, Gouda, Badr, & Zoorob, 2013).
Receptor Affinity Studies
- The structure has been used in synthesizing compounds to study their affinity for central and mitochondrial benzodiazepine receptors, indicating its potential in neuropharmacology (Schmitt, Bourguignon, Barlin, & Davies, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-13-5-2-1-4-12(13)16(23)21-9-11-22-10-8-20-15(22)14-18-6-3-7-19-14/h1-8,10H,9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOFGOJJLGAQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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